



Upadacitinib Technical Support Center: Troubleshooting Solubility in DMSO

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Compound of Interest		
Compound Name:	ApUpG	
Cat. No.:	B13748610	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Upadacitinib in Dimethyl Sulfoxide (DMSO). The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of Upadacitinib in DMSO?

A1: The reported solubility of Upadacitinib in DMSO varies across different suppliers, but it is generally considered to have good solubility in this solvent. For preparing stock solutions, concentrations ranging from 30 mg/mL to 100 mg/mL have been reported.[1][2] It is crucial to consult the certificate of analysis provided by your specific supplier for the most accurate solubility information for your batch.

Q2: What is the recommended procedure for preparing a Upadacitinib stock solution in DMSO for in vitro experiments?

A2: A detailed protocol for preparing a Upadacitinib stock solution is provided in the Experimental Protocols section below. In summary, it involves accurately weighing the compound, adding the appropriate volume of fresh, anhydrous DMSO, and facilitating dissolution through vortexing and sonication.

Q3: How should I store my Upadacitinib powder and DMSO stock solution?



A3: Proper storage is critical to maintain the integrity of Upadacitinib. The solid powder should be stored at -20°C for long-term stability, where it can be viable for several years.[1][2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[2]

Q4: My Upadacitinib solution in DMSO appears cloudy or has visible particles. What should I do?

A4: Cloudiness or the presence of particulates indicates that the compound has not fully dissolved. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. Common solutions include ensuring the use of anhydrous DMSO, applying sonication, and gentle warming.

Q5: Upadacitinib precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A5: This is a common issue when diluting DMSO-solubilized compounds into aqueous solutions. The Troubleshooting Guide provides several strategies to mitigate this, including performing a stepwise dilution, ensuring the final DMSO concentration in your culture medium is low (ideally below 0.5%), and pre-warming your media.

Quantitative Data Summary

The following table summarizes the reported solubility of Upadacitinib in DMSO from various sources.

Supplier/Source	Reported Solubility in DMSO	Molar Concentration (approx.)	Notes
MedChemExpress	100 mg/mL	262.90 mM	Ultrasonic assistance is recommended.
Selleck Chemicals	76 mg/mL	199.8 mM	Use fresh, moisture-free DMSO.
Cayman Chemical	~30 mg/mL	~78.87 mM	Purge with an inert gas.



Experimental Protocols Protocol for Preparing a 10 mM Upadacitinib Stock Solution in DMSO

Materials:

- Upadacitinib powder (Molecular Weight: 380.37 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- · Water bath sonicator

Procedure:

- Preparation: Work in a clean, dry environment. Ensure all equipment is free of moisture.
- Weighing: Accurately weigh out 3.80 mg of Upadacitinib powder and place it into a sterile microcentrifuge tube.
- Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Upadacitinib powder.
- Dissolution:
 - Vortex the tube vigorously for 1-2 minutes.
 - If particulates are still visible, place the tube in a water bath sonicator for 10-15 minutes.
 Check for complete dissolution visually.
 - Gentle warming in a 37°C water bath for a short period can also aid dissolution, but avoid excessive heat.



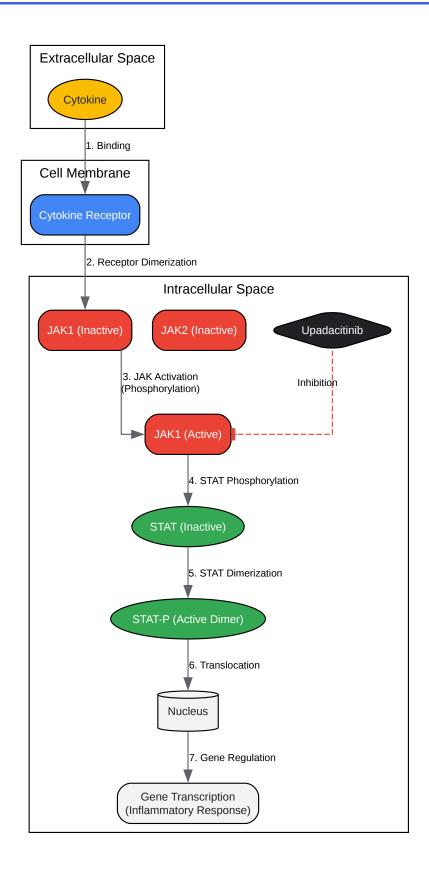
• Storage: Once the solution is clear, aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Visualizations

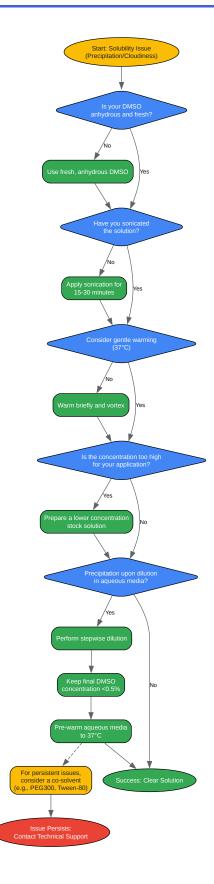
Upadacitinib's Mechanism of Action: JAK-STAT Signaling Pathway Inhibition

Upadacitinib is a selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses. Upadacitinib exerts its effect by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of inflammatory genes.









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References

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